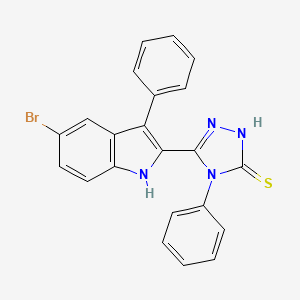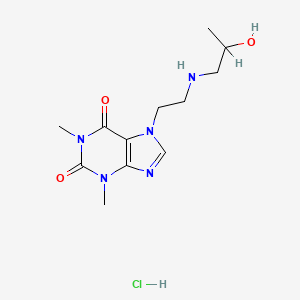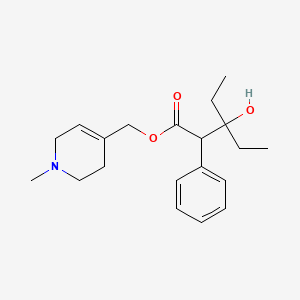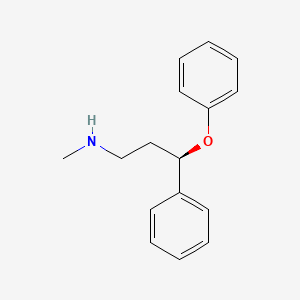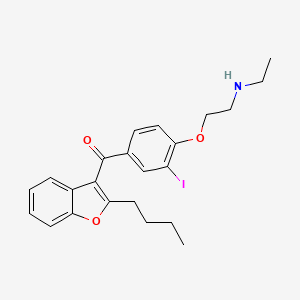
Amiodarone metabolite M1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amiodarone metabolite M1, also known as desethylamiodarone, is a primary metabolite of the antiarrhythmic drug amiodarone. Amiodarone is widely used for the treatment of various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia. Desethylamiodarone retains many of the pharmacological properties of its parent compound and contributes significantly to the therapeutic and toxic effects observed during amiodarone therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of desethylamiodarone involves the N-deethylation of amiodarone. This process can be carried out using various chemical reagents and catalysts. One common method involves the use of human liver microsomes or specific cytochrome P450 enzymes, such as CYP3A4 and CYP2C8, which facilitate the N-deethylation reaction .
Industrial Production Methods: Industrial production of desethylamiodarone typically involves the large-scale synthesis of amiodarone followed by its enzymatic or chemical N-deethylation. The process is optimized to ensure high yield and purity of the metabolite. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate and purify desethylamiodarone from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions: Desethylamiodarone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and elimination from the body.
Common Reagents and Conditions:
Oxidation: Desethylamiodarone can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dealkylated derivatives of desethylamiodarone. These metabolites are further processed and eliminated from the body .
Wissenschaftliche Forschungsanwendungen
Desethylamiodarone has several scientific research applications across various fields:
Chemistry:
- Used as a reference compound in analytical chemistry for the development and validation of chromatographic methods.
- Studied for its chemical stability and reactivity under different conditions .
Biology:
- Investigated for its effects on cellular metabolism and mitochondrial function.
- Used in studies exploring the mechanisms of drug-induced toxicity and cellular responses .
Medicine:
- Plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of amiodarone therapy.
- Studied for its therapeutic potential and adverse effects in clinical settings .
Industry:
- Utilized in the pharmaceutical industry for the development of improved formulations and delivery systems for amiodarone.
- Employed in the production of diagnostic tools and assays for monitoring drug levels in patients .
Wirkmechanismus
Desethylamiodarone exerts its effects primarily by blocking potassium channels in cardiac cells, leading to prolonged repolarization and stabilization of the cardiac action potential. This action helps to prevent and control arrhythmias. Additionally, desethylamiodarone interacts with other ion channels, including sodium and calcium channels, contributing to its antiarrhythmic properties .
Molecular Targets and Pathways:
Potassium Channels: Inhibition of potassium currents responsible for repolarization.
Sodium Channels: Modulation of sodium influx during the cardiac action potential.
Calcium Channels: Regulation of calcium entry into cardiac cells.
Vergleich Mit ähnlichen Verbindungen
Desethylamiodarone is unique compared to other similar compounds due to its specific pharmacological profile and metabolic properties. Some similar compounds include:
Amiodarone: The parent compound with a broader spectrum of action but higher toxicity.
Dronedarone: A derivative of amiodarone with fewer side effects but reduced efficacy.
Sotalol: Another class III antiarrhythmic with different ion channel blocking properties.
Desethylamiodarone stands out due to its significant contribution to the therapeutic effects of amiodarone therapy while also being a major factor in its adverse effects.
Eigenschaften
CAS-Nummer |
96027-71-3 |
|---|---|
Molekularformel |
C23H26INO3 |
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
(2-butyl-1-benzofuran-3-yl)-[4-[2-(ethylamino)ethoxy]-3-iodophenyl]methanone |
InChI |
InChI=1S/C23H26INO3/c1-3-5-9-21-22(17-8-6-7-10-19(17)28-21)23(26)16-11-12-20(18(24)15-16)27-14-13-25-4-2/h6-8,10-12,15,25H,3-5,9,13-14H2,1-2H3 |
InChI-Schlüssel |
CFVCYTDXVQNGLP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)OCCNCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


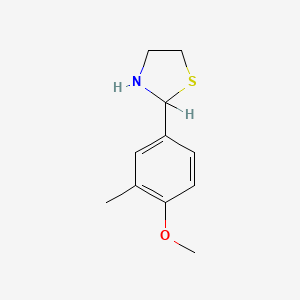
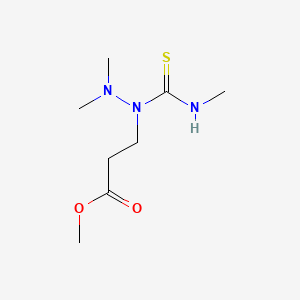

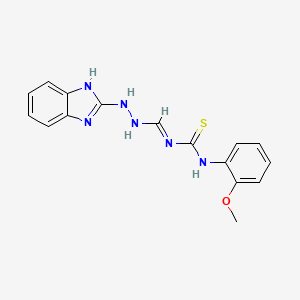

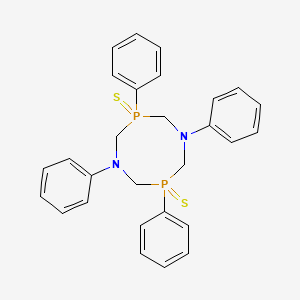
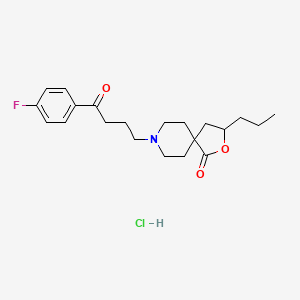
![[(3S,3aR,6S,6aS)-3-[3-(2,6-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12757264.png)
![16,17-dimethoxy-6-prop-1-en-2-yl-7,20-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-2,12-dione](/img/structure/B12757272.png)
